molecular formula C11H14O3 B1654122 (R)-3-Hydroxy-5-phenylpentanoic acid CAS No. 21080-41-1

(R)-3-Hydroxy-5-phenylpentanoic acid

Cat. No.: B1654122
CAS No.: 21080-41-1
M. Wt: 194.23 g/mol
InChI Key: IMMRMPAXYUIDLR-UHFFFAOYSA-N
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Description

(R)-3-Hydroxy-5-phenylpentanoic acid belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. These are hydroxy acids with a 6 to 12 carbon atoms long side chain this compound exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm.

Properties

CAS No.

21080-41-1

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

3-hydroxy-5-phenylpentanoic acid

InChI

InChI=1S/C11H14O3/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14)

InChI Key

IMMRMPAXYUIDLR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(CC(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)CCC(CC(=O)O)O

melting_point

129-131°C

physical_description

Solid

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The example 21 was reproduced except that (R)-3-hydroxyoctanoyl CoA was replaced by (R)-3-hydroxy-5-phenylvaleryl CoA (prepared by hydrolyzing 3-hydroxy-5-phenylvaleric acid ester obtained by a Reformatsky reaction to obtain 3-hydroxy-5-phenylvaleric acid and then by the method described in Eur. J. Biochem., 250, 432–439(1997)) to obtain colorant 10.
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(R)-3-hydroxy-5-phenylvaleryl CoA
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3-hydroxy-5-phenylvaleric acid ester
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Synthesis routes and methods II

Procedure details

In a 500-ml shaking flask were charged an inorganic medium containing 6.2 g/l disodium hydrogen phosphate, 3 g/l potassium dihydrogen phosphate, 1.0 g/l ammonium chloride, 0.5 g/l sodium chloride, and 3 ml/l trace components solution and 50 ml of a medium having a composition of 1.0 g/l polypeptone (Nihon Pharmaceutical Co., Ltd.), and 1.0 g/l D-glucose. ANTIFOAM PE-M was added to the resultant mixture in the same manner as in Example 2 in a concentration of 0.5 ml/l. The obtained mixture was sterilized at high temperature and high pressure and cooled to room temperature to prepare a medium. Thereafter, n-amylbenzene, i.e. an alkane, was added thereto as a substrate so as to make a concentration of 6 mM. Also, 5-(vinylphenyl)pentane, i.e. an alkane, was further added thereto so as to make a concentration of 0.8 mM. YN21M strain, one of the novel microorganisms of the present invention, was inoculated in this shaking flask and cultured with shaking at 30° C. at 125 strokes/min. After 40 hours, the cells were recovered by centrifugation and PHA was extracted in the same manner as that in Example 1 and the obtained PHA was weighed. As a result, the polymer dry weight (PDW) was found to be 0.72 g/l. Further, the structure determination of the obtained PHA by 1H-NMR in the same manner as that in Example 1 gave a monomer unit ratio of 3-hydroxy-5-phenylvaleric acid of 80.7 mol %. Also, the monomer unit ratio of 3-hydroxy-5-(4-vinylphenyl) valeric acid was found to be 15.3 mol %. From the above, it was confirmed that PHA including a 3-hydroxy-5-phenylvalerate unit and 3-hydroxy-5-(4-vinylphenyl) valerate unit could be synthesized from n-amylbenzene and vinylphenylpentane by the YN21M strain.
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disodium hydrogen phosphate
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potassium dihydrogen phosphate
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alkane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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